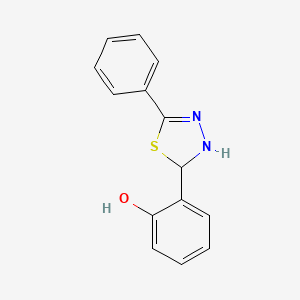

2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 256.06703418 g/mol and the complexity rating of the compound is 315. The solubility of this chemical has been described as 2.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is a compound belonging to the thiadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial effects, supported by various studies and data.

Chemical Structure

The compound features a thiadiazole ring substituted with a phenyl group and a phenolic hydroxyl group. This unique structure is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's effectiveness has been evaluated against various cancer cell lines.

Cytotoxicity Studies

-

In vitro Cytotoxic Activity : The cytotoxic effects of this compound were assessed using the MTT assay against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant inhibitory effects with IC50 values ranging from 0.74 to 10.0 μg/mL across different cell lines .

Cell Line IC50 (μg/mL) MCF-7 0.28 HepG2 4.04 HCT116 3.29 - Mechanism of Action : Molecular docking studies suggest that the compound may inhibit STAT3 transcriptional activity by interfering with DNA binding and CDK9 kinase activity . This dual mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied.

Antibacterial and Antifungal Properties

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger.

-

Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were reported to be significantly lower than standard antibiotics such as streptomycin and fluconazole .

Microorganism MIC (μg/mL) Staphylococcus aureus 32.6 Escherichia coli 42 Candida albicans 24

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Thiadiazole Derivative in Cancer Treatment : A study involving a series of substituted thiadiazoles showed promising results in reducing tumor growth in animal models, with significant reductions observed in tumor size after treatment with this compound .

- Antimicrobial Efficacy : Research indicated that compounds featuring the thiadiazole moiety exhibited enhanced antimicrobial properties when combined with other functional groups, suggesting a synergistic effect that could lead to new antibiotic therapies .

Applications De Recherche Scientifique

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal properties. For instance, 2,5-disubstituted thiadiazoles have been shown to possess in vitro activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Studies demonstrate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been identified as a promising candidate for further development due to its structural features that enhance biological activity.

Antioxidant Effects

The antioxidant capabilities of thiadiazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations is being explored. Its bioactive properties make it a candidate for developing new drugs targeting infectious diseases and cancer. The compound's ability to interact with biological macromolecules enhances its therapeutic potential .

Fluorescent Materials

Recent studies have highlighted the use of thiadiazole derivatives in the development of fluorescent materials. The unique electronic properties of these compounds allow them to be utilized in sensors and imaging applications. For example, fluorescence spectroscopy has been employed to study the behavior of thiadiazoles in different pH environments, revealing their potential as molecular probes .

Photovoltaic Devices

Thiadiazole derivatives are also being investigated for their application in organic photovoltaics. Their ability to form charge-transfer complexes makes them suitable for use in solar cells, potentially improving energy conversion efficiencies .

Case Studies

Propriétés

IUPAC Name |

2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,14,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIRYWGLDZKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.